Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate
Overview
Description
“Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O2 . It is a derivative of pyrazole, a class of compounds that have been studied for over a century due to their importance in biologically active molecules and agrochemicals .
Physical And Chemical Properties Analysis
“Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate” is a solid compound that should be stored in a dry room at ambient temperature . Its molecular weight is 166.18 g/mol .Scientific Research Applications
Structural and Spectral Studies
Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate and its derivatives have been the subject of extensive structural and spectral investigations. For instance, studies have focused on the combined experimental and theoretical analysis of pyrazole-4-carboxylic acid derivatives, involving techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction (Viveka et al., 2016).
Synthesis of Heterocycles
Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate is also used in the synthesis of various heterocyclic compounds. For instance, reactions of related compounds have led to the formation of several carboxylates with potential biological activities (Pokhodylo et al., 2010).
Anticancer Properties
Research has been conducted on the anticancer properties of pyrazole derivatives. Synthesis of quadracyclic regioisomers from pyrazole carboxylates has shown significant in vitro antiproliferative activity, highlighting their potential as anticancer agents (Jose, 2017).
Antimicrobial and Antioxidant Activity
Some derivatives of pyrazole carboxylates have been found to exhibit antimicrobial and antioxidant activities, as evaluated by various biochemical assays (Umesha et al., 2009).
Novel Compound Synthesis
The compound is involved in the synthesis of novel methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates, highlighting the versatility of pyrazole carboxylates in creating diverse molecular structures (Pereira et al., 2017).
Anti-TMV Activity
Pyrazole carboxylate derivatives have shown promise in biological activity against tobacco mosaic virus (TMV), indicating their potential use in agricultural applications (Zhang et al., 2012).
Safety And Hazards
Future Directions
The future directions for research on “Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture. The development of new synthesis methods and the study of their reactivity could also be areas of interest .
properties
IUPAC Name |
methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-4-9-10-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRWNMMDWGFLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674851 | |
Record name | Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |
CAS RN |
1150164-05-8 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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